Cas no 1428065-77-3 (3-Benzyl-5-nitropyridine)
3-Benzyl-5-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Benzyl-5-nitropyridine
- SCHEMBL14782135
- VFJUBLWELDLZCM-UHFFFAOYSA-N
- 1428065-77-3
- DB-424597
-
- Inchi: 1S/C12H10N2O2/c15-14(16)12-7-11(8-13-9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2
- InChI Key: VFJUBLWELDLZCM-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CN=CC(=C1)CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 214.074227566g/mol
- Monoisotopic Mass: 214.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 58.7Ų
3-Benzyl-5-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM173188-1g |
3-benzyl-5-nitropyridine |
1428065-77-3 | 95% | 1g |
$464 | 2021-08-05 | |
| Alichem | A029187512-1g |
3-Benzyl-5-nitropyridine |
1428065-77-3 | 95% | 1g |
433.08 USD | 2021-06-01 | |
| Chemenu | CM173188-1g |
3-benzyl-5-nitropyridine |
1428065-77-3 | 95% | 1g |
$446 | 2022-06-13 |
3-Benzyl-5-nitropyridine Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 3-Benzyl-5-nitropyridine
Introduction to 3-Benzyl-5-nitropyridine (CAS No. 1428065-77-3)
3-Benzyl-5-nitropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1428065-77-3, is a significant compound in the field of pharmaceutical and chemical research. This heterocyclic aromatic molecule has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The nitro and benzyl substituents on the pyridine ring contribute to its unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The structural framework of 3-Benzyl-5-nitropyridine consists of a pyridine core, which is a six-membered aromatic ring containing one nitrogen atom, substituted with a nitro group at the 5-position and a benzyl group at the 3-position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The nitro group, a well-known pharmacophore, can participate in hydrogen bonding and hydrophobic interactions, while the benzyl group enhances lipophilicity and can serve as a handle for further functionalization.
In recent years, 3-Benzyl-5-nitropyridine has been explored as a key intermediate in the development of novel therapeutic agents. Its derivatives have shown promise in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer applications. The nitro group can be reduced to an amine, providing a pathway to synthesize pyridine-based amines that are prevalent in many bioactive compounds. Additionally, the benzyl group can be removed or modified to introduce other functional groups, allowing for the creation of structurally diverse analogs.
One of the most compelling aspects of 3-Benzyl-5-nitropyridine is its role in medicinal chemistry research. The compound serves as a scaffold for designing molecules with improved pharmacokinetic properties. For instance, modifications at the 3-position can influence metabolic stability, while changes at the 5-position can affect binding affinity to biological receptors. Recent studies have demonstrated that derivatives of 3-Benzyl-5-nitropyridine exhibit significant activity against certain enzymes and receptors implicated in human diseases.
The synthesis of 3-Benzyl-5-nitropyridine typically involves nitration of pyridine precursors followed by benzyl protection. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for industrial applications. The compound's stability under various conditions also makes it suitable for long-term storage and transportation, ensuring its availability for research purposes.
From an academic perspective, 3-Benzyl-5-nitropyridine has been used in educational settings to teach students about heterocyclic chemistry and synthetic strategies. Its relatively simple structure allows for demonstrations of complex reaction mechanisms without overwhelming students with excessive complexity. This makes it an excellent tool for fostering understanding in organic chemistry labs.
The pharmaceutical industry has also recognized the potential of 3-Benzyl-5-nitropyridine as a building block for drug discovery programs. Its derivatives have been screened in high-throughput assays to identify lead compounds with therapeutic potential. Some notable findings include compounds that exhibit inhibitory activity against kinases and other enzymes involved in signal transduction pathways relevant to cancer biology.
Furthermore, 3-Benzyl-5-nitropyridine has found applications beyond traditional pharmaceuticals. It has been explored in materials science for its ability to form coordination complexes with metal ions, which can be useful in catalysis and sensor development. The compound's ability to act as a ligand allows for the design of novel metal complexes with tailored properties.
The future prospects of 3-Benzyl-5-nitropyridine are promising, with ongoing research focusing on expanding its utility across multiple domains. Innovations in computational chemistry are enabling researchers to predict new derivatives with enhanced biological activity more efficiently than ever before. This synergy between experimental synthesis and computational modeling is accelerating the discovery process.
In conclusion,3-Benzyl-5-nitropyridine (CAS No. 1428065-77-3) represents a cornerstone compound in modern chemical research. Its unique structural features make it indispensable for synthesizing novel molecules with potential therapeutic applications across various disease areas. As research continues to uncover new uses for this versatile intermediate,3-Benzyl-5-nitropyridine will undoubtedly remain at the forefront of scientific exploration.
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